Cas no 1547046-72-9 (1-(cyclopropylmethyl)imidazolidin-2-one)
1-(cyclopropylmethyl)imidazolidin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-(cyclopropylmethyl)imidazolidin-2-one
- 2-Imidazolidinone, 1-(cyclopropylmethyl)-
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- MDL: MFCD23696455
- Inchi: 1S/C7H12N2O/c10-7-8-3-4-9(7)5-6-1-2-6/h6H,1-5H2,(H,8,10)
- InChI Key: IXRKFELWLYQFEB-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC2CC2)CCN1
Experimental Properties
- Density: 1.176±0.06 g/cm3(Predicted)
- Boiling Point: 337.8±9.0 °C(Predicted)
- pka: 14.46±0.20(Predicted)
1-(cyclopropylmethyl)imidazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C136781-100mg |
1-(Cyclopropylmethyl)imidazolidin-2-one |
1547046-72-9 | 100mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C136781-500mg |
1-(Cyclopropylmethyl)imidazolidin-2-one |
1547046-72-9 | 500mg |
$ 500.00 | 2022-06-06 | ||
| TRC | C136781-1g |
1-(Cyclopropylmethyl)imidazolidin-2-one |
1547046-72-9 | 1g |
$ 775.00 | 2022-06-06 | ||
| Chemenu | CM416642-250mg |
1-(cyclopropylmethyl)imidazolidin-2-one |
1547046-72-9 | 95%+ | 250mg |
$504 | 2023-03-07 | |
| Chemenu | CM416642-500mg |
1-(cyclopropylmethyl)imidazolidin-2-one |
1547046-72-9 | 95%+ | 500mg |
$778 | 2023-03-07 | |
| Chemenu | CM416642-1g |
1-(cyclopropylmethyl)imidazolidin-2-one |
1547046-72-9 | 95%+ | 1g |
$989 | 2023-03-07 | |
| Enamine | EN300-233713-1g |
1-(cyclopropylmethyl)imidazolidin-2-one |
1547046-72-9 | 95% | 1g |
$914.0 | 2023-09-15 | |
| Enamine | EN300-233713-5g |
1-(cyclopropylmethyl)imidazolidin-2-one |
1547046-72-9 | 95% | 5g |
$2650.0 | 2023-09-15 | |
| Enamine | EN300-233713-10g |
1-(cyclopropylmethyl)imidazolidin-2-one |
1547046-72-9 | 95% | 10g |
$3929.0 | 2023-09-15 | |
| Enamine | EN300-233713-0.05g |
1-(cyclopropylmethyl)imidazolidin-2-one |
1547046-72-9 | 95% | 0.05g |
$212.0 | 2024-06-19 |
1-(cyclopropylmethyl)imidazolidin-2-one Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 1-(cyclopropylmethyl)imidazolidin-2-one
Comprehensive Overview of 1-(cyclopropylmethyl)imidazolidin-2-one (CAS No. 1547046-72-9): Properties, Applications, and Research Insights
The compound 1-(cyclopropylmethyl)imidazolidin-2-one (CAS No. 1547046-72-9) is a specialized heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the imidazolidin-2-one core and cyclopropylmethyl substituent, make it a versatile building block for drug discovery and material science applications. Researchers are increasingly exploring its potential as a key intermediate in the synthesis of bioactive molecules targeting neurological and metabolic disorders.
In recent years, the demand for imidazolidinone derivatives has surged due to their broad-spectrum biological activities. The 1-(cyclopropylmethyl)imidazolidin-2-one structure exhibits remarkable stability and bioavailability, making it a promising candidate for small-molecule therapeutics. Its CAS No. 1547046-72-9 is frequently searched in chemical databases, reflecting its growing importance in medicinal chemistry. The compound's hydrogen-bonding capacity and conformational rigidity contribute to its ability to interact with biological targets, a feature highly valued in rational drug design.
From a synthetic chemistry perspective, 1-(cyclopropylmethyl)imidazolidin-2-one serves as a valuable scaffold for structure-activity relationship (SAR) studies. The cyclopropyl ring introduces steric constraints that can significantly influence molecular recognition processes. This characteristic aligns with current trends in fragment-based drug discovery, where researchers seek to optimize lead compounds with precise spatial arrangements. The compound's logP value and solubility profile make it particularly suitable for developing CNS-penetrant molecules, addressing a critical need in neuropharmacology.
Environmental considerations have become paramount in chemical research, and 1547046-72-9 demonstrates favorable green chemistry metrics in many synthetic routes. Its production often employs atom-economical reactions and catalytic processes, reducing waste generation compared to traditional methodologies. These attributes resonate with the pharmaceutical industry's shift toward sustainable manufacturing practices, making this compound an attractive option for green synthesis initiatives.
Analytical characterization of 1-(cyclopropylmethyl)imidazolidin-2-one typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound's well-defined spectroscopic fingerprints facilitate quality control in industrial applications. Recent publications highlight its utility in developing fluorescence probes and molecular sensors, expanding its relevance beyond traditional medicinal chemistry into materials science and diagnostics.
The intellectual property landscape surrounding CAS 1547046-72-9 reflects its commercial potential, with numerous patents filed for its derivatives in therapeutic areas ranging from kinase inhibition to GPCR modulation. This aligns with market demands for targeted therapies and personalized medicine approaches. The compound's privileged structure characteristics explain its frequent appearance in high-throughput screening libraries and combinatorial chemistry platforms.
Future research directions for 1-(cyclopropylmethyl)imidazolidin-2-one may explore its potential in proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation strategies. The compound's balanced lipophilicity and polar surface area make it particularly suitable for designing E3 ligase binders, an area of intense investigation in oncology drug development. These applications position 1547046-72-9 as a compound of enduring significance in cutting-edge biomedical research.
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